4-Cyclopropylthiophene-3-carbaldehyde
Overview
Description
4-Cyclopropylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The cyclopropyl group attached to the thiophene ring adds unique properties to the compound, making it of significant interest in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate as a catalyst and SPhos as a ligand, yielding the desired compound in high yields (69-93%) under optimized conditions .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using similar cross-coupling techniques. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of 4-Cyclopropylthiophene-3-carboxylic acid.
Reduction: Formation of 4-Cyclopropylthiophene-3-methanol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylthiophene-3-carbaldehyde is primarily related to its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparison with Similar Compounds
Thiophene-3-carbaldehyde: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the sulfur atom, leading to different chemical properties.
Uniqueness: 4-Cyclopropylthiophene-3-carbaldehyde’s unique combination of a cyclopropyl group and a thiophene ring imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropylthiophene-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-3-7-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFOALMJRVKQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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